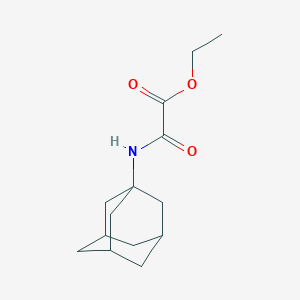

ethyl 2-(adamantan-1-ylamino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(1-adamantylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-2-18-13(17)12(16)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHRNAAMSSTIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Ethyl 2 Adamantan 1 Ylamino 2 Oxoacetate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of ethyl 2-(adamantan-1-ylamino)-2-oxoacetate logically disconnects the molecule at the robust amide bond. This primary disconnection reveals two key synthons: the adamantanyl cation or an equivalent thereof, and the ethyl oxamate anion. In practice, this translates to two readily available starting materials: adamantan-1-amine and a suitable derivative of ethyl oxalate (B1200264), such as diethyl oxalate or ethyl chlorooxoacetate. The formation of the amide linkage is the pivotal step in the synthesis of this molecule.

Classical Synthetic Routes to the Core Oxoacetate Amide Linkage

The construction of the central oxoacetate amide linkage is typically achieved through well-established amidation and esterification reactions.

Amidation Reactions Employing Adamantylamines

The most direct and common approach to forming the amide bond in this compound involves the reaction of adamantan-1-amine with a derivative of oxalic acid. One straightforward method is the reaction of adamantan-1-amine with a molar excess of diethyl oxalate. This reaction, typically performed at elevated temperatures, results in the mono-acylation of the amine to yield the desired product. The excess diethyl oxalate serves as both a reactant and a solvent.

Alternatively, a more reactive acylating agent such as ethyl chlorooxoacetate can be employed. This reaction is generally carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the hydrochloric acid byproduct. This method often proceeds under milder conditions and can provide higher yields.

| Reactants | Reagents/Conditions | Product | Yield (%) |

| Adamantan-1-amine, Diethyl oxalate | Heat | This compound | Moderate |

| Adamantan-1-amine, Ethyl chlorooxoacetate | Triethylamine, CH2Cl2, 0 °C to rt | This compound | High |

Esterification and Functional Group Interconversions

An alternative, though less direct, synthetic route involves the initial formation of N-(adamantan-1-yl)oxamic acid, followed by esterification. The oxamic acid can be prepared by the hydrolysis of the corresponding ester or by reacting adamantylamine with oxalyl chloride under controlled conditions, followed by hydrolysis of the resulting acyl chloride. The subsequent esterification of N-(adamantan-1-yl)oxamic acid with ethanol, typically under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid), would yield the target compound.

Functional group interconversions can also be envisioned, for instance, starting from a related adamantane (B196018) derivative. However, for a molecule of this structure, the direct amidation of adamantylamine remains the most efficient and atom-economical approach.

Advanced Synthetic Approaches and Chemo-selectivity Considerations

While classical methods are effective, advanced synthetic strategies can offer improvements in terms of efficiency, selectivity, and milder reaction conditions.

Stereoselective Synthesis for Chiral Analogues (if applicable)

The parent molecule, this compound, is achiral as the adamantane cage possesses a high degree of symmetry. However, adamantane derivatives can exhibit chirality if they bear four different substituents at the bridgehead positions. wikipedia.org For instance, if the adamantane core were to be substituted with other functional groups, creating a chiral center, stereoselective synthetic methods would become crucial.

In such cases, the synthesis of enantiomerically pure analogues would necessitate either the use of a chiral adamantylamine starting material or the application of a chiral auxiliary or catalyst during the amide bond formation. Asymmetric hydrogenation of a suitable enamine precursor or enzymatic resolution of a racemic intermediate could also be explored for accessing specific stereoisomers.

Exploration of Alternative Protecting Groups and Activating Agents

In the context of synthesizing more complex derivatives of this compound, the use of protecting groups for the amine functionality might be necessary. Carbamate-based protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are commonly employed for amines and can be readily removed under acidic or hydrogenolytic conditions, respectively.

To facilitate the amide bond formation under milder conditions, a variety of activating agents can be utilized. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with additives like 1-hydroxybenzotriazole (HOBt), are frequently used to activate the carboxylic acid group of N-(adamantan-1-yl)oxamic acid for coupling with ethanol. Other modern coupling reagents, including phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU), can also be employed to achieve high yields and minimize side reactions. The choice of activating agent would depend on the specific substrate and the desired reaction conditions.

Sustainable and Green Chemistry Methodologies in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to minimize environmental impact. scispace.comrsc.org For the synthesis of this compound, several green chemistry approaches can be considered.

One key aspect is the choice of solvent. Traditional solvents for acylation reactions, such as chlorinated hydrocarbons, can be replaced with more environmentally benign alternatives. Green solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even bio-based solvents derived from vegetable oils could be explored. nih.govnih.govnih.gov Solvent-free reaction conditions, where the reactants are heated together directly, represent another highly sustainable option, reducing waste and simplifying purification. semanticscholar.org

The use of catalysts to promote the reaction under milder conditions is another cornerstone of green synthesis. For the reaction with diethyl oxalate, a Lewis acid catalyst could potentially lower the required reaction temperature and time, thereby reducing energy consumption. Biocatalysts, such as immobilized lipases, offer a highly selective and environmentally friendly alternative for amide bond formation, often operating under mild conditions in aqueous or green solvent systems. rsc.orgnih.gov Electrosynthesis is another emerging green technique that can be applied to amide formation, avoiding the need for stoichiometric activating agents. rsc.org

Here is a summary of potential green chemistry approaches:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Replacement of traditional solvents with greener alternatives like 2-MeTHF, CPME, or bio-based solvents. nih.govnih.govnih.gov |

| Energy Efficiency | Use of catalysts (e.g., Lewis acids, biocatalysts) to lower reaction temperatures and times. Microwave-assisted synthesis could also be explored to reduce reaction times. |

| Waste Prevention | Implementation of solvent-free reaction conditions or catalytic methods that minimize the formation of byproducts. semanticscholar.org |

| Catalysis | Exploration of reusable solid catalysts or biocatalysts to improve reaction efficiency and reduce waste. rsc.orgnih.gov |

Optimization of Reaction Conditions and Process Scale-Up for Research Material Production

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, particularly when producing material for research purposes. growingscience.comanalis.com.my Key parameters to consider for optimization include temperature, reaction time, stoichiometry of reactants, and catalyst loading.

For the reaction of adamantan-1-amine with diethyl oxalate, a systematic study could be conducted to determine the optimal temperature and reaction time that favor the formation of the desired mono-amide while minimizing the formation of the diamide byproduct. The molar ratio of adamantan-1-amine to diethyl oxalate would be a critical variable to investigate.

In the case of the reaction with ethyl oxalyl chloride, the choice and amount of base can significantly impact the reaction outcome. A weak, non-nucleophilic base is generally preferred to avoid side reactions. The rate of addition of the acyl chloride can also be optimized to control the reaction exotherm and prevent the formation of impurities.

The following table outlines key parameters for optimization:

| Parameter | Influence on the Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures may lead to side reactions. | A temperature screening study to find the optimal balance between reaction rate and purity of the product. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. | Monitoring the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction endpoint. |

| Stoichiometry | The molar ratio of reactants influences the product distribution (mono- vs. di-amidation). | A study of varying reactant ratios to maximize the yield of the desired product. |

| Catalyst/Base | The choice and concentration of catalyst or base can affect reaction rate and selectivity. | Screening different catalysts/bases and their concentrations to identify the most effective system. |

Scaling up the synthesis from a laboratory scale to produce larger quantities of research material requires careful consideration of several factors. appluslaboratories.comvisimix.comacs.orgscientificupdate.com Heat transfer becomes more critical in larger reactors, and the rate of addition of reagents may need to be adjusted to maintain a safe and controlled reaction temperature. Mixing efficiency is another important factor to ensure homogeneity and consistent reaction progress. A pilot-scale run is often necessary to identify and address any scale-up issues before moving to larger-scale production.

Purification and Isolation Techniques for High-Purity Research Samples

Obtaining high-purity samples of this compound is essential for its use in research. The purification strategy will depend on the physical properties of the compound and the nature of the impurities present. byjus.comemu.edu.trreachemchemicals.com

Given the expected crystalline nature of the product, recrystallization is likely to be a highly effective purification method. quizlet.comlibretexts.orgmt.comchemistrytalk.orgumass.edulibretexts.org The choice of solvent is crucial for successful recrystallization; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures. A screening of various solvents with different polarities would be necessary to identify the optimal recrystallization solvent or solvent mixture.

Column chromatography is another powerful technique for purifying the product, especially for removing impurities with similar solubility profiles. sapub.orgresearchgate.netreddit.comtudelft.nl Silica gel would likely be a suitable stationary phase, and the mobile phase (eluent) would be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal eluent composition can be determined by thin-layer chromatography (TLC).

The following table summarizes the primary purification techniques:

| Purification Technique | Principle | Application for this compound |

| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. libretexts.orgmt.com | Likely the primary method for obtaining a highly crystalline, pure product. Requires careful solvent selection. |

| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. sapub.orgtudelft.nl | Useful for removing impurities that are difficult to separate by recrystallization. |

| Washing | Removal of soluble impurities by washing the crude product with a suitable solvent. | A simple workup step to remove unreacted starting materials or soluble byproducts before further purification. |

| Drying | Removal of residual solvent from the purified product. | Typically performed under vacuum to obtain a dry, solvent-free solid. |

After purification, the identity and purity of the compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Structural Characterization and Elucidation of Ethyl 2 Adamantan 1 Ylamino 2 Oxoacetate in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For ethyl 2-(adamantan-1-ylamino)-2-oxoacetate, the expected molecular formula is C₁₄H₂₁NO₃. The theoretical exact mass can be calculated as follows:

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 21 | 1.007825 | 21.164325 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | 251.152144 |

An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is very close to the calculated value for C₁₄H₂₂NO₃⁺ (252.15942). The high accuracy of the measurement, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula, ruling out other potential elemental compositions.

Table 1: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₂NO₃⁺ | 252.15942 |

| [M+Na]⁺ | C₁₄H₂₁NNaO₃⁺ | 274.14137 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the assignment of all proton and carbon signals and provides crucial information about the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule.

Adamantane (B196018) Protons: The adamantane cage has a highly symmetrical structure, but in this molecule, the substitution at the 1-position makes the proton environments inequivalent. This would likely result in a series of broad, overlapping multiplets in the upfield region of the spectrum, typically between 1.6 and 2.2 ppm.

Ethyl Protons: The ethyl group would give rise to two distinct signals: a quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet corresponding to the methyl protons (-OCH₂CH₃). The quartet would be expected to appear further downfield (around 4.2 ppm) due to the deshielding effect of the adjacent oxygen atom, while the triplet would be upfield (around 1.3 ppm).

Amine Proton: The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments.

Adamantane Carbons: The adamantane moiety would show several distinct signals for the quaternary, methine, and methylene carbons.

Ethyl Carbons: Two signals would be expected for the ethyl group: one for the methylene carbon (~61 ppm) and one for the methyl carbon (~14 ppm).

Carbonyl Carbons: The two carbonyl carbons of the oxoacetate group would appear significantly downfield, typically in the range of 160-170 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Adamantane CH₂ | 1.6 - 1.8 | ~36 |

| Adamantane CH | ~2.1 | ~41 |

| Adamantane C | - | ~29 |

| Ethyl CH₂ | ~4.2 (q) | ~61 |

| Ethyl CH₃ | ~1.3 (t) | ~14 |

| Amide N-H | Variable (br s) | - |

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex signals in the spectrum, particularly for the adamantane portion of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. For instance, a cross-peak between the quartet and triplet of the ethyl group would confirm their connectivity. It would also help to trace the coupling network within the adamantane cage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals corresponding to each proton signal from the adamantane and ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations would be expected between the ethyl protons and the ester carbonyl carbon, and between the adamantane protons and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the conformation of the molecule in solution.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can probe the structure in the solid phase. This is particularly valuable for studying crystalline materials and identifying different polymorphic forms. For this compound, ssNMR could be used to:

Characterize the crystalline packing and identify any intermolecular interactions.

Distinguish between different polymorphic forms, which may have different physical properties.

Study the dynamics of the adamantane cage in the solid state.

X-ray Crystallography for Definitive Molecular Structure and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

For this compound, a successful crystal structure determination would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles.

The preferred conformation of the molecule in the crystalline state.

Detailed information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

The molecule this compound itself is achiral. The adamantane cage, while having stereogenic centers, is a meso compound due to its high symmetry. Therefore, the determination of absolute stereochemistry is not applicable in this case. However, if a chiral derivative were to be synthesized, X-ray crystallography using anomalous dispersion would be the definitive method for determining its absolute configuration.

Analysis of Intermolecular Interactions in the Crystalline State

A definitive analysis of intermolecular interactions is contingent upon the successful crystallization of the compound and subsequent structure determination by single-crystal X-ray diffraction. As of now, the crystal structure for "this compound" has not been reported in publicly accessible crystallographic databases.

Should a crystal structure become available, it would be instrumental in elucidating the precise network of non-covalent interactions that govern the molecular packing in the solid state. The primary interactions expected for this molecule would include:

Hydrogen Bonding: The presence of an N-H group (amide) and carbonyl oxygen atoms (amide and ester) suggests the high likelihood of hydrogen bond formation. Specifically, intermolecular N-H···O=C hydrogen bonds are anticipated to be a dominant feature, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. The geometry of these bonds (donor-acceptor distance and angle) would be a key area of analysis.

Dipole-Dipole Interactions: The polar amide and ester functional groups would introduce dipole moments, leading to dipole-dipole interactions that would further influence the orientation of molecules within the crystal.

Interactive Table 1: Hypothetical Data for Intermolecular Hydrogen Bonds

This table illustrates the type of data that would be generated from a crystallographic analysis. No experimental data is currently available for the title compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |

| N1-H1···O2 | 0.86 | 2.05 | 2.90 | 175 | x, y, z+1 |

| C10-H10···O1 | 0.97 | 2.50 | 3.45 | 168 | -x+1, y, -z |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Key expected vibrational frequencies include:

N-H Stretch: A characteristic sharp peak for the amide N-H stretching vibration is expected in the region of 3350-3250 cm⁻¹. The exact position and shape of this band can provide information about the extent of hydrogen bonding in the sample.

C-H Stretches: The adamantane cage would exhibit multiple C-H stretching vibrations, typically in the 2950-2850 cm⁻¹ region. The ethyl group would also contribute C-H stretching modes in this range.

C=O Stretches: The molecule contains two carbonyl groups (amide and ester), which are expected to give rise to strong absorption bands in the IR spectrum. The amide I band (primarily C=O stretch) is anticipated around 1680-1640 cm⁻¹. The ester carbonyl stretch is typically found at a higher frequency, around 1750-1730 cm⁻¹. The separation and precise location of these bands can be influenced by electronic effects and the local molecular environment.

Amide II Band: This band, resulting from a coupling of N-H bending and C-N stretching, is expected in the 1570-1515 cm⁻¹ region and is a characteristic feature of secondary amides.

Adamantane Cage Vibrations: The adamantane structure has several characteristic "breathing" and deformation modes, although these can be complex and may overlap with other vibrations.

A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules. Computational studies, such as Density Functional Theory (DFT) calculations, are often used to model vibrational spectra and aid in the assignment of experimental bands for related adamantane structures.

Interactive Table 2: Predicted Characteristic Vibrational Bands (IR/Raman)

This table is illustrative and based on general group frequencies. No experimental data is currently available for the title compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

| N-H Stretch | Amide | 3350 - 3250 | Medium-Strong |

| C-H Stretch | Adamantane, Ethyl | 2950 - 2850 | Strong |

| C=O Stretch | Ester | 1750 - 1730 | Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | Medium-Strong |

| C-O Stretch | Ester | 1250 - 1150 | Strong |

Mechanistic Biological Investigations: Target Identification and Molecular Interaction Profiling of Ethyl 2 Adamantan 1 Ylamino 2 Oxoacetate

High-Throughput Screening (HTS) for Unbiased Target Discovery

High-throughput screening (HTS) serves as a foundational approach in modern drug discovery and chemical biology to systematically test large numbers of compounds for their ability to modulate a specific biological process. For a novel compound like ethyl 2-(adamantan-1-ylamino)-2-oxoacetate, HTS would be the initial step to uncover its potential biological targets without prior bias. This process involves the use of automated systems to perform thousands of assays in a short period, typically in microplate formats.

Cell-Based Assays for Phenotypic Perturbation Analysis (non-disease related)

A library of compounds, which could include various adamantane (B196018) derivatives, would be screened for its effects on non-disease-related cellular phenotypes. pnas.org For instance, a screen might measure changes in cell proliferation, morphology, or the expression of a specific reporter gene. mdpi.com The process often involves culturing cells in 96-, 384-, or 1536-well plates, adding the test compounds at various concentrations, and then using automated imaging systems or plate readers to measure the outcome. pnas.org For example, a screen could be designed to identify compounds that alter the cellular localization of a fluorescently tagged protein or modulate the activity of a specific signaling pathway. Any significant "hits" from this primary screen would then undergo further validation and secondary screening to confirm their activity and rule out non-specific effects like cytotoxicity. mdpi.com

Biochemical Assays for Enzyme Inhibition or Activation Profiling

In parallel with or following phenotypic screening, biochemical assays are employed to identify direct interactions between a compound and a specific purified enzyme or protein. These assays are essential for determining if a compound's observed cellular effect is due to the modulation of a particular molecular target.

In this approach, a panel of purified enzymes would be tested for changes in their activity in the presence of this compound or a library of related adamantane derivatives. nih.gov The activity of each enzyme is measured, often through the production of a fluorescent or colored product, and compared to its activity in the absence of the compound. A significant decrease or increase in enzyme activity would signal a potential "hit." For example, adamantane derivatives have been identified as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH) through such screening campaigns. nih.gov These initial hits provide the basis for more in-depth mechanistic studies.

In-Depth Enzyme Kinetics and Inhibition Mechanism Determination

Once a compound is identified as an inhibitor of a specific enzyme through biochemical screening, detailed kinetic studies are performed to characterize the nature of the inhibition. These studies are fundamental to understanding how the inhibitor interacts with the enzyme and are critical for its further development as a research tool or therapeutic agent.

Determination of Inhibition Constants (Kᵢ) and IC₅₀ Values

The potency of an enzyme inhibitor is quantified by two key parameters: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. It is determined by measuring the enzyme's reaction rate at various inhibitor concentrations while keeping the substrate concentration constant. For example, studies on adamantane derivatives as inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1) have determined IC₅₀ values in the low micromolar to nanomolar range, indicating potent inhibition. nih.gov Similarly, certain adamantyl isothiocyanates have shown IC₅₀ values between 12-24 µM against the proliferation of specific cancer cell lines. acs.org

The inhibition constant (Kᵢ) is a more fundamental measure of the inhibitor's binding affinity for the enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher affinity and therefore a more potent inhibitor. The Kᵢ value is independent of the substrate concentration and is determined by analyzing the enzyme's reaction kinetics at multiple substrate and inhibitor concentrations.

Table 1: Illustrative Inhibition Data for Representative Adamantane Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) |

| Adamantane-monoterpenoid conjugates | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | 0.35 - 0.57 nih.gov |

| Adamantyl isothiocyanates | MDA-MB-231 cell proliferation | 12 - 48 acs.org |

| 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide | Aβ40 aggregation | 0.4 uwaterloo.ca |

| N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine | Aβ40 aggregation | 1.8 uwaterloo.ca |

This table presents data for representative adamantane derivatives from the literature to illustrate the range of observed potencies and is not specific to this compound.

Analysis of Reversibility and Irreversibility of Enzyme Binding

The final step in characterizing an enzyme inhibitor is to determine whether its binding is reversible or irreversible.

Reversible Inhibition: A reversible inhibitor binds to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds). The enzyme-inhibitor complex can dissociate, and the enzyme's activity can be fully restored by removing the inhibitor, for example, through dialysis. Most adamantane-based drugs that act as enzyme inhibitors, such as those targeting 11β-HSD1, are designed as reversible inhibitors. libretexts.orgteachmephysiology.com

Irreversible Inhibition: An irreversible inhibitor typically forms a stable, covalent bond with the enzyme, permanently inactivating it. The enzyme's activity cannot be recovered by removing the unbound inhibitor. This type of inhibition is less common for therapeutic agents due to the potential for long-lasting effects and toxicity.

Experiments to determine reversibility often involve pre-incubating the enzyme with the inhibitor and then diluting the mixture to a point where the inhibitor concentration is negligible. If the enzyme's activity returns over time, the inhibition is reversible. If the activity does not recover, the inhibition is likely irreversible.

Quantitative Analysis of Protein-Compound Binding Interactions

The quantitative characterization of how a compound binds to its protein target is fundamental to understanding its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are gold standards in this area of research.

Surface Plasmon Resonance (SPR) for Binding Affinity (KD) and Kinetic Parameters (kon, koff)

Surface Plasmon Resonance is a powerful label-free technique used to measure the kinetics of binding and the affinity of the interaction between a ligand (in this case, this compound) and a protein immobilized on a sensor chip. The association rate constant (kon) and the dissociation rate constant (koff) are determined by monitoring the change in the refractive index at the sensor surface as the ligand flows over it. The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated from the ratio of koff to kon.

Despite the utility of this technique, a thorough search of scientific databases and literature reveals no published studies that have employed SPR to determine the binding affinity or kinetic parameters of this compound with any specific protein target. Consequently, no data for KD, kon, or koff values are available.

Table 1: Hypothetical Surface Plasmon Resonance (SPR) Data for this compound

| Target Protein | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (M) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| **Data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found in the public domain. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding (ΔH, ΔS, ΔG)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the Gibbs free energy (ΔG). These parameters offer insights into the forces driving the binding event, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.

Currently, there are no publicly accessible ITC studies detailing the thermodynamic characterization of the binding of this compound to any protein. As a result, the enthalpic and entropic contributions to its binding affinity remain unknown.

Table 2: Hypothetical Isothermal Titration Calorimetry (ITC) Data for this compound

| Target Protein | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| **Data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found in the public domain. |

MicroScale Thermophoresis (MST) for Ligand-Protein Binding Quantification

MicroScale Thermophoresis is another biophysical technique used to quantify ligand-protein interactions in solution. It measures the directed movement of molecules along a temperature gradient, which is altered upon a change in the molecule's hydration shell, charge, or size due to binding. MST is known for its low sample consumption and its ability to perform measurements in complex biological liquids.

A review of the existing scientific literature indicates that MST has not been used to quantify the binding of this compound to any protein targets. Therefore, no binding quantification data from this method is available.

Table 3: Hypothetical MicroScale Thermophoresis (MST) Data for this compound

| Target Protein | Binding Affinity (Kd) |

| Data Not Available | Data Not Available |

| **Data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found in the public domain. |

Cellular Pathway Modulation and Molecular Signalling Studies

Beyond direct protein binding, understanding a compound's effect on cellular pathways and signaling networks is crucial. High-throughput techniques like gene expression profiling and proteomics can provide a global view of the cellular response to a compound.

Gene Expression Profiling (e.g., RNA-Seq, RT-qPCR) in Model Systems

Gene expression profiling methods such as RNA-Sequencing (RNA-Seq) and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) are used to determine how a compound alters the transcription of genes within a cell. This can reveal which cellular pathways are activated or inhibited, providing clues about the compound's mechanism of action and potential therapeutic or toxic effects.

There are no published studies in the scientific literature that have investigated the impact of this compound on gene expression in any model system. Consequently, there is no data on which genes or pathways are modulated by this compound.

Proteomic Analysis of Protein Expression and Post-Translational Modifications

Proteomic analysis, often performed using mass spectrometry-based techniques, complements gene expression studies by examining changes at the protein level. This includes quantifying alterations in protein expression and identifying changes in post-translational modifications (PTMs) such as phosphorylation, acetylation, and ubiquitination, which play critical roles in cellular signaling.

A comprehensive search of the literature yielded no proteomic studies on the effects of this compound. Therefore, information regarding its influence on protein expression levels or the post-translational modification status of key signaling proteins is not available.

Subcellular Localization Studies Using Advanced Imaging Techniques

The precise intracellular distribution of this compound is a critical area of ongoing investigation. Understanding where a compound accumulates within a cell can provide significant clues about its potential molecular targets and mechanism of action. To date, published, peer-reviewed studies detailing the use of advanced imaging techniques to specifically visualize the subcellular localization of this compound are not yet available.

Hypothetically, researchers would employ techniques such as confocal fluorescence microscopy or super-resolution microscopy. This would likely involve the synthesis of a fluorescently-labeled analog of this compound. The design of such a probe would be a crucial step, ensuring that the addition of a fluorophore does not significantly alter the compound's physicochemical properties and, consequently, its biological activity and localization.

Once a suitable fluorescent probe is developed, it would be introduced to cultured cells. The subsequent imaging would aim to determine if the compound preferentially accumulates in specific organelles, such as the mitochondria, endoplasmic reticulum, or the nucleus. Co-localization studies, using fluorescent dyes specific to these organelles, would be essential for definitive assignment. The lipophilic nature of the adamantane cage might suggest a potential for membrane association, a hypothesis that would be rigorously tested in these imaging experiments.

In Vivo Mechanistic Probes and Target Engagement Studies in Preclinical Models

Moving from in vitro cellular models to in vivo preclinical models represents a significant step in understanding the pharmacological profile of this compound. These studies are designed to confirm that the compound reaches its intended target in a living organism and elicits a measurable biological response.

Assessment of Target Occupancy and Pharmacodynamic Markers

Currently, there is a lack of published research identifying the specific biological target(s) of this compound. The adamantane scaffold is a common feature in a variety of biologically active compounds, and its presence in this molecule suggests a range of potential targets.

Future research will likely focus on identifying these targets using methods such as affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA). Once a primary target is identified, the development of assays to measure target occupancy in vivo will be paramount. This could involve techniques like positron emission tomography (PET) imaging with a radiolabeled version of the compound or a competitive binding assay.

In parallel, the identification and validation of pharmacodynamic (PD) markers are crucial. PD markers are measurable indicators of a biological effect of a drug. For instance, if this compound were found to inhibit a specific enzyme, a relevant PD marker could be the concentration of the substrate or product of that enzyme in a biological fluid. The table below outlines hypothetical target classes and potential corresponding pharmacodynamic markers that could be investigated.

| Potential Target Class | Potential Pharmacodynamic Marker |

| Ion Channel | Measurement of ion flux or membrane potential |

| Enzyme | Quantification of substrate or product levels |

| G-protein coupled receptor | Assessment of second messenger levels (e.g., cAMP) |

| Kinase | Analysis of substrate phosphorylation status |

Analysis of Molecular Effects in Tissues and Biological Fluids (without clinical outcomes)

The administration of this compound to preclinical models, such as rodents, would be followed by the collection of various tissues and biological fluids (e.g., blood, plasma, urine) to analyze its molecular effects. The goal of these studies is to understand the downstream consequences of target engagement at the molecular level, without assessing clinical outcomes.

Techniques such as transcriptomics (e.g., RNA-sequencing) and proteomics would be employed to obtain a global view of the changes in gene expression and protein levels in response to the compound. For example, if the compound were administered to a mouse model, liver and brain tissues might be harvested to assess changes in molecular pathways related to metabolism or neurotransmission, respectively.

Analysis of biological fluids can also provide valuable mechanistic information. For instance, liquid chromatography-mass spectrometry (LC-MS) based metabolomics could be used to profile changes in small molecule metabolites in the plasma or urine, which may reflect systemic effects of the compound. The table below illustrates the types of analyses that could be performed on different biological samples.

| Biological Sample | Analytical Technique | Potential Molecular Effects to be Analyzed |

| Tissue (e.g., liver, brain) | RNA-Sequencing | Changes in gene expression profiles |

| Tissue (e.g., liver, brain) | Proteomics | Alterations in protein abundance and post-translational modifications |

| Plasma | Metabolomics | Fluctuations in endogenous metabolite concentrations |

| Urine | Metabolomics | Changes in the profile of excreted metabolites |

Computational Chemistry and Theoretical Studies on Ethyl 2 Adamantan 1 Ylamino 2 Oxoacetate

Molecular Docking and Ligand-Protein Interaction Prediction

Comprehensive searches of available scientific literature and computational chemistry databases did not yield specific molecular docking studies conducted on ethyl 2-(adamantan-1-ylamino)-2-oxoacetate. Therefore, detailed predictions of its binding modes and key intermolecular interactions with specific protein targets are not publicly available.

Prediction of Binding Modes and Key Intermolecular Interactions

There are no published studies that have predicted the binding modes or key intermolecular interactions of this compound with any biological target.

Virtual Screening of Chemical Libraries for Analog Discovery

No literature was found describing the use of this compound as a query molecule in virtual screening campaigns for the discovery of structurally related analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Specific molecular dynamics (MD) simulation studies for this compound are not available in the reviewed literature. Consequently, there is no data on its conformational analysis or binding dynamics with any protein.

Analysis of Ligand-Receptor Complex Stability and Flexibility

Due to the absence of MD simulation studies, there is no information regarding the stability and flexibility of any potential ligand-receptor complexes involving this compound.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Energy Prediction

No studies utilizing Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) methods to predict the binding energy of this compound were identified in the public domain.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Detailed quantum mechanical calculations specifically investigating the electronic structure and reactivity of this compound have not been reported in the available scientific literature. While basic chemical properties are known, in-depth theoretical analysis of its frontier molecular orbitals, electrostatic potential, or reactivity descriptors is not available.

Analysis of Molecular Orbitals and Electrostatic Potential Surfaces

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species.

For this compound, the bulky adamantane (B196018) group, being a saturated hydrocarbon, is expected to primarily contribute to the sigma framework of the molecule. The ethyl oxoacetate portion, with its carbonyl and ester groups, contains the key sites of electronic activity, including lone pairs on the oxygen and nitrogen atoms and pi systems. The HOMO is likely to be localized on the amide nitrogen and the adjacent carbonyl oxygen, while the LUMO is expected to be centered on the carbonyl groups of the oxoacetate moiety.

The molecular electrostatic potential (MEP) surface is another vital tool for understanding intermolecular interactions. It maps the electrostatic potential onto the electron density surface of the molecule, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions showing positive potential (electron-poor areas, susceptible to nucleophilic attack). In this compound, the MEP surface would likely show strong negative potentials around the carbonyl oxygens, making them potential sites for hydrogen bonding. The amide proton would exhibit a positive potential, indicating its role as a hydrogen bond donor. The adamantane cage, being nonpolar, would display a largely neutral potential surface. In a computational study of a different adamantane derivative, 3-(adamantan-1-yl)-4-(4-fluorophenyl)-1-{[4-(2-methyoxyphenyl)piprazin-1yl]-methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione, the electrostatic potential map was used to identify the most reactive sites for interactions. tandfonline.com

Calculation of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data

Theoretical calculations of spectroscopic parameters like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for validating computational models against experimental data and aiding in spectral assignment.

IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. For this compound, key vibrational modes would include the N-H stretch of the amide, the C=O stretches of the amide and ester groups, and the C-H stretches of the adamantane and ethyl groups. The calculated IR spectrum would be expected to show strong absorption bands for the carbonyl stretches, typically in the range of 1650-1750 cm⁻¹. The N-H stretching frequency would be expected around 3300 cm⁻¹.

In Silico Prediction of Biopharmaceutical Properties for Research Design

In the early stages of drug discovery, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. This allows for the early identification of molecules with potentially poor pharmacokinetic profiles.

Theoretical Prediction of Lipophilicity (log P/D) and Aqueous Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a drug's ability to cross cell membranes. Aqueous solubility is equally important for a drug's absorption and distribution. For this compound, several computational tools can predict these properties. For instance, some chemical databases provide a calculated LogP value of approximately 1.6345. chemscene.com Another source gives a calculated XLogP3 value of 2.0254. nih.gov These values suggest a moderate level of lipophilicity, which is often desirable for oral drug candidates. The adamantane moiety significantly contributes to the lipophilicity of the molecule. mdpi.com

The aqueous solubility of a compound is inversely related to its lipophilicity. While specific calculated solubility values for this compound are not widely published, its moderate log P suggests it would have limited but measurable aqueous solubility.

Metabolic Hot Spot Prediction for Design of Metabolically Stable Probes

Metabolic stability is a key factor in determining the in vivo half-life of a drug. Computational models can predict the most likely sites of metabolism, often referred to as "metabolic hotspots." These are typically positions on the molecule that are susceptible to enzymatic modification, most commonly by cytochrome P450 enzymes.

For this compound, the ethyl ester is a likely site of hydrolysis by esterase enzymes, which would yield the corresponding carboxylic acid. The adamantane cage, while generally considered metabolically stable, can undergo hydroxylation at its tertiary carbon positions. Predicting these hotspots allows for the design of analogs with improved metabolic stability, for example, by replacing a metabolically labile hydrogen with a fluorine atom.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure and then using statistical methods to correlate these descriptors with activity.

Derivation of Molecular Descriptors from Compound Structure

A wide array of molecular descriptors can be calculated from the 2D or 3D structure of a molecule. For this compound, these can be categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: These describe the connectivity of the atoms in the molecule and include indices such as the Kier & Hall connectivity indices and the Balaban J index.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic properties of the molecule and include dipole moment, polarizability, and the energies of the HOMO and LUMO.

Physicochemical Descriptors: These include properties like log P, molar refractivity, and topological polar surface area (TPSA). The TPSA for this compound is reported to be 55.4 Ų. chemscene.com Other reported descriptors include the number of hydrogen bond acceptors (3) and donors (1), and the number of rotatable bonds (2). chemscene.com

These descriptors can then be used to build a QSAR model for a series of related compounds, which can be used to predict the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Activity based on Analog Series

The development of predictive models for the biological activity of this compound and its analogs is a critical step in modern drug discovery. These computational tools, primarily Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. This allows for the rational design of more potent and selective molecules, optimization of lead compounds, and a reduction in the need for extensive and costly experimental screening.

Research Findings from Analogous Adamantane Series

While specific QSAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related adamantane derivatives. These studies establish a methodological framework and highlight the key molecular descriptors that are often crucial for the biological activity of this class of compounds.

For instance, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other series of adamantane-containing molecules. In a study on adamantyl N-benzylbenzamide derivatives as melanogenesis inhibitors, 3D-QSAR models were developed to understand their mechanism of action. nih.gov The analysis of the contour maps from these models revealed that the steric bulk of the adamantane moiety was a significant contributor to the observed biological activity. nih.gov This suggests that for an analog series of this compound, the size and shape of substituents on the adamantane cage would likely be a critical parameter in any predictive model.

Another study on novel malonate derivatives with antiviral activity also utilized 3D-QSAR to build statistically significant models. nih.gov The CoMFA and CoMSIA models in this research highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields in determining the antiviral potency. nih.gov Given the structural similarities, particularly the ester and amide functionalities, it is plausible that these same fields would be relevant for predicting the activity of this compound analogs.

The following interactive table summarizes key findings from these analogous QSAR studies, which can inform the potential development of predictive models for the target compound's series.

| QSAR Study Focus | Model Type | Key Findings | Implications for this compound Analogs | Reference |

| Adamantyl N-benzylbenzamides (Melanogenesis Inhibitors) | CoMFA, CoMSIA | Steric contribution of the adamantyl group is important for activity. | Modifications to the adamantane cage that alter its size and shape are likely to significantly impact biological activity. | nih.gov |

| Malonate Derivatives (Antiviral Agents) | CoMFA, CoMSIA | Steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields are predictive of activity. | The electronic properties and hydrogen bonding capacity of substituents on the aromatic or acyl portion of the molecule would be critical parameters for a predictive model. | nih.gov |

Potential Descriptors for a Predictive Model

Based on the structure of this compound and findings from related analog series, a predictive model for its biological activity would likely incorporate a variety of molecular descriptors. These can be broadly categorized as follows:

Steric Descriptors: These would account for the size and shape of the molecule and its substituents. Given the bulky adamantane group, descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) for any substituents on the adamantane cage would be important.

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for receptor binding and interaction. Relevant descriptors would include partial atomic charges, dipole moment, and Hammett constants for substituents on any aromatic rings in the analog series.

Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by its partition coefficient (LogP), is critical for its pharmacokinetic and pharmacodynamic properties. The adamantane moiety imparts significant lipophilicity.

The table below outlines some of the key physicochemical properties of the parent compound, which would serve as a baseline for building a predictive model based on an analog series.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₃ | ChemScene chemscene.com |

| Molecular Weight | 251.32 g/mol | ChemScene chemscene.com |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | ChemScene chemscene.com |

| LogP | 1.6345 | ChemScene chemscene.com |

| Hydrogen Bond Acceptors | 3 | ChemScene chemscene.com |

| Hydrogen Bond Donors | 1 | ChemScene chemscene.com |

| Rotatable Bonds | 2 | ChemScene chemscene.com |

By systematically modifying the structure of this compound—for instance, by introducing substituents on the adamantane cage, altering the length of the ethyl ester, or replacing the ethyl group with other functionalities—and measuring the corresponding biological activity, a dataset can be generated. This dataset can then be used to develop a robust and predictive QSAR model, guiding the synthesis of new analogs with potentially enhanced therapeutic properties.

Structure Activity Relationship Sar and Rational Design of Analogues for Mechanistic Elucidation

Design Principles for Systematic Structural Modification of Ethyl 2-(adamantan-1-ylamino)-2-oxoacetate

The adamantane (B196018) group is a key feature, known for its rigid, three-dimensional structure and its significant lipophilicity. rsc.orgmdpi.com In drug design, adamantane is often incorporated to enhance the binding of a molecule to its target, frequently by occupying a hydrophobic pocket within a receptor or enzyme active site. nih.govnih.gov Modifications to this moiety can have a profound impact on binding affinity and specificity.

Substitutions on the adamantane cage can be explored to probe the steric and electronic requirements of the binding pocket. For instance, introducing small polar groups (e.g., hydroxyl, amino) or non-polar groups (e.g., methyl, halogen) at various positions of the adamantane ring could reveal key interaction points. A study on adamantane-based aminophenol derivatives as antiplasmodial agents demonstrated that substitutions on the adamantane ring could influence activity. nih.gov Furthermore, replacing the adamantane cage with other bulky, lipophilic groups, known as bioisosteres, could help to determine if the specific shape of the adamantane is crucial for activity or if a general bulky hydrophobic group is sufficient. nih.gov

A hypothetical SAR study could involve the synthesis and evaluation of analogues with modified adamantane moieties, as illustrated in the following table:

| Compound ID | Adamantane Modification | Rationale | Predicted Impact on Binding |

| EAO-001 | Unsubstituted (parent) | Baseline compound | - |

| EAO-002 | 3-hydroxy | Introduce polarity | May enhance binding through H-bonding |

| EAO-003 | 3-methyl | Increase lipophilicity/steric bulk | Could improve hydrophobic interactions |

| EAO-004 | 3-fluoro | Alter electronic properties | May influence binding through polar interactions |

| EAO-005 | Bicyclo[2.2.2]octane | Bioisosteric replacement | Evaluate importance of adamantane cage |

The ethyl ester group in this compound is likely to function as a prodrug moiety. Ester prodrugs are a common strategy in drug design to mask polar carboxylic acid groups, thereby increasing lipophilicity and enhancing passive diffusion across cell membranes. nih.gov Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active carboxylic acid.

A focused library of ester analogues could be synthesized to investigate these effects, as shown in the table below:

| Compound ID | Ester Group | Predicted Cellular Permeation | Predicted Esterase Lability |

| EAO-001 | Ethyl | Moderate | Moderate |

| EAO-006 | Methyl | Lower | Higher |

| EAO-007 | Isopropyl | Higher | Lower |

| EAO-008 | Benzyl | Higher | Variable |

The amide linkage in this compound is a critical structural element that connects the adamantane moiety to the oxoacetate portion. The amide bond itself can participate in hydrogen bonding with biological targets. strath.ac.uk Derivatization of the amide nitrogen, for instance by N-alkylation, would remove this hydrogen bond donor capability and could be used to probe its importance for binding.

Furthermore, the adjacent carboxylate group (as the ethyl ester) is a key functional group. Modifications here would likely have a significant impact on the molecule's electronic properties and its ability to interact with target proteins. For example, replacing the ester with a bioisosteric group such as a tetrazole or a hydroxamic acid could explore different binding modes and chemical properties.

Rational Design of Analogues Based on Computational Insights and Experimental SAR Data

Rational drug design combines computational modeling with experimental data to guide the synthesis of more effective and specific molecules. mskcc.org182.160.97 In the case of this compound, if a biological target were identified, computational techniques such as molecular docking and molecular dynamics simulations could be employed. nih.govnih.gov

These computational studies would aim to predict the binding mode of the compound within the active site of its target. This information would be invaluable for designing new analogues. For instance, if docking studies revealed an unoccupied hydrophobic pocket near the adamantane moiety, analogues with substituents at that position could be designed to fill that space and increase binding affinity. Similarly, if the amide hydrogen was shown to form a crucial hydrogen bond with the target, this would discourage N-alkylation.

Experimental SAR data from initial screening of a small library of analogues, as described in the previous sections, would feed back into the computational models. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Synthesis and Biological Evaluation of Focused Libraries of Analogues

Based on the design principles and computational insights, focused libraries of analogues would be synthesized. The synthesis of adamantane derivatives is well-established, often starting from commercially available adamantane precursors. mdpi.comarkat-usa.org The synthesis of the parent compound, this compound, would likely involve the reaction of 1-aminoadamantane with diethyl oxalate (B1200264) or a related acylating agent. chemicalbook.com Analogues with modified adamantane moieties could be prepared from the corresponding substituted 1-aminoadamantanes. Ester analogues could be synthesized by varying the alcohol used in the final esterification step or by transesterification.

Once synthesized, these focused libraries would undergo biological evaluation. The specific assays would depend on the therapeutic target. For example, if the compound is being investigated as an enzyme inhibitor, in vitro enzyme inhibition assays would be performed to determine the IC50 values of the analogues. nih.govnih.gov If the target is a receptor, radioligand binding assays could be used to measure binding affinities. Cellular assays would also be crucial to assess the ability of the compounds to cross cell membranes and exert their effects in a more physiologically relevant context.

The results from these biological evaluations would provide the crucial experimental data to refine the SAR and guide the next round of rational design.

Impact of Stereochemistry on Biological Activity and Selectivity (if chiral centres are present or introduced)

The parent compound, this compound, is achiral. However, the introduction of substituents onto the adamantane cage or modification of the side chain could introduce chiral centers. For example, substitution at a non-bridgehead position of the adamantane ring could create a stereocenter.

It is well-established in medicinal chemistry that stereochemistry can have a profound impact on biological activity. Enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different enantiomers of a drug.

Several studies on adamantane derivatives have highlighted the importance of stereochemistry. For instance, stereoselective synthesis of adamantane derivatives has been shown to be crucial for their antiviral activity against influenza A virus. rsc.orgresearchgate.netnih.govacs.org Therefore, if chiral analogues of this compound were to be synthesized, it would be essential to separate the enantiomers and evaluate their biological activity independently. This would provide a more complete understanding of the SAR and could lead to the identification of a more potent and selective single-enantiomer drug candidate.

Development of Prodrug Strategies for Enhanced Delivery to Specific Biological Compartments (research tool perspective)

From a research tool perspective, developing prodrugs of a lead compound can facilitate its delivery to specific cells or tissues, enabling more precise investigation of its biological function. A prodrug is an inactive or less active derivative of a parent molecule that undergoes biotransformation in vivo to release the active drug. nih.gov This approach can be used to overcome challenges such as poor solubility or limited permeability. nih.gov

The adamantane scaffold itself is a valuable component in designing drug delivery systems due to its lipophilicity, which allows it to anchor molecules into lipid bilayers of liposomes and cell membranes. nih.govpensoft.net This property can be harnessed to create prodrugs of this compound for targeted delivery.

One common prodrug strategy involves the attachment of a promoiety that is cleaved by specific enzymes or conditions prevalent in the target biological compartment. frontiersin.org For instance, to target a compound to a specific cell type for research purposes, it could be conjugated to a ligand that is recognized by a receptor unique to that cell. The adamantane moiety provides a stable and synthetically accessible handle for such conjugations. nih.gov

Another approach focuses on improving the physicochemical properties of the compound to enhance its passive diffusion across biological membranes. For this compound, which is relatively lipophilic, a prodrug strategy might aim to temporarily increase its hydrophilicity to improve its concentration in the aqueous extracellular environment before cellular uptake. This could be achieved by attaching a polar promoiety, such as a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain, to the adamantane ring or by modifying the ethyl ester.

The following table outlines potential prodrug strategies that could be applied to this compound for use as a research tool.

Table 2: Potential Prodrug Strategies for this compound as a Research Tool

| Prodrug Strategy | Promoieity | Target Compartment/Mechanism | Cleavage Mechanism | Research Application |

| Enzyme-Targeted Delivery | A substrate for a specific enzyme (e.g., a peptide for a protease overexpressed in a particular cell type) | Specific cell types or tissues | Enzymatic cleavage of the linker | To study the effect of the compound in a specific cellular context. |

| pH-Sensitive Delivery | An acid-labile linker (e.g., hydrazone) | Acidic microenvironments (e.g., endosomes, lysosomes) | Hydrolysis at low pH | To investigate the intracellular targets of the compound following endocytosis. |

| Redox-Activated Delivery | A disulfide bond | Reducing environments (e.g., cytoplasm) | Reduction of the disulfide bond by glutathione | To deliver the compound specifically to the cytoplasm of cells. |

| Enhanced Aqueous Solubility | Phosphate or a short PEG chain | Extracellular fluid | Phosphatases or non-enzymatic hydrolysis | To increase the bioavailability of the compound for in vitro or in vivo studies. |

By employing these rational design and prodrug strategies, researchers can develop a suite of chemical tools based on the this compound scaffold. These tools would be invaluable for dissecting the compound's mechanism of action, identifying its biological targets, and ultimately understanding its potential as a modulator of cellular processes.

Advanced Analytical Techniques for Research and Characterization of Ethyl 2 Adamantan 1 Ylamino 2 Oxoacetate in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Purity Assessment

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the selective and sensitive quantification of small molecules in complex mixtures. youtube.com Its application is crucial for determining the concentration of ethyl 2-(adamantan-1-ylamino)-2-oxoacetate in various research contexts.

The development of a robust LC-MS/MS method for this compound in biological samples such as cell lysates or enzyme assay mixtures would involve several key steps. rsc.orgnih.gov Initially, the compound's ionization properties would be assessed to determine the optimal ionization mode, either positive or negative electrospray ionization (ESI). youtube.com Given the presence of an amine and ester functional groups, positive ESI would likely be effective.

The next phase involves the optimization of mass spectrometry parameters. This includes selecting precursor and product ions for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. youtube.comnih.gov For this compound, the precursor ion would be its protonated molecule [M+H]⁺. Fragmentation of this precursor would yield characteristic product ions derived from the adamantane (B196018) cage or the ethyl oxoacetate moiety.

Chromatographic separation would be optimized to resolve the analyte from matrix components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common choice for molecules of this nature. researchgate.net A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small percentage of formic acid to aid ionization, would be a typical starting point. nih.gov

Sample preparation is another critical aspect. For cell lysates, protein precipitation or solid-phase extraction (SPE) would be necessary to remove interferences and concentrate the analyte. nih.gov The final validated method would demonstrate good linearity, accuracy, precision, and recovery, ensuring reliable quantification of this compound in complex biological matrices. rsc.org

Illustrative LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | [M+H]⁺ → Product Ion 1[M+H]⁺ → Product Ion 2 |

| Declustering Potential | Optimized for Analyte |

| Collision Energy | Optimized for Analyte |

For the most accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govnih.gov This technique involves the use of a stable isotope-labeled internal standard of this compound (e.g., containing ¹³C or ¹⁵N). This standard is chemically identical to the analyte but has a different mass.

The isotopically labeled standard is added to the sample at a known concentration at the earliest stage of sample preparation. nih.gov It co-elutes with the unlabeled analyte and experiences the same extraction inefficiencies and matrix effects. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used for quantification. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results. nih.gov The development of an IDMS method would follow the same LC-MS/MS optimization as described above, with the addition of an MRM transition for the stable isotope-labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Identification (if applicable to metabolic studies)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov In the context of metabolic studies of this compound, GC-MS could be employed to identify volatile metabolites. Adamantane and its derivatives can be analyzed by GC-MS, often after a derivatization step to increase their volatility and improve their chromatographic properties. drugsandalcohol.ie

For instance, if metabolic pathways lead to the formation of hydroxylated adamantane species, these could be derivatized (e.g., by silylation) to make them amenable to GC-MS analysis. drugsandalcohol.ie The mass spectra obtained from GC-MS provide valuable structural information based on the fragmentation patterns of the metabolites. researchgate.net The identification of these metabolites can be facilitated by comparing the obtained spectra with spectral libraries or by interpreting the fragmentation patterns. nih.gov

Potential Volatile Metabolites of Adamantane Derivatives Amenable to GC-MS Analysis

| Metabolite Class | Potential Derivatization | Expected Analytical Information |

| Hydroxylated Adamantanes | Silylation (e.g., with BSTFA) | Identification of mono- and di-hydroxylated species |

| Adamantane Carboxylic Acids | Esterification (e.g., with methanol (B129727)/HCl) | Identification of acidic metabolites |

| De-alkylated Adamantanes | None may be required | Identification of core adamantane structures |

Capillary Electrophoresis (CE) for High-Resolution Separations and Microscale Analysis

Capillary electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution, requiring only nanoliter sample volumes. technologynetworks.comlibretexts.org For this compound, which possesses a net charge under certain pH conditions, capillary zone electrophoresis (CZE) would be a suitable mode. sciex.com In CZE, separation is based on the charge-to-size ratio of the analytes. nih.gov

The electrophoretic mobility of this compound would be influenced by the pH of the background electrolyte (BGE). nih.gov Optimization of the BGE composition, including pH and ionic strength, would be crucial for achieving the desired separation. The use of additives to the BGE, such as cyclodextrins, could also be explored to enhance selectivity, particularly for separating the parent compound from closely related impurities or metabolites. nih.gov CE is particularly advantageous for the analysis of small sample volumes, such as those obtained from microscale enzyme assays.

Chiral Chromatography (HPLC, SFC) for Enantiomeric Purity Determination (if relevant)

This compound itself is not chiral. However, if any of its precursors, derivatives, or metabolites possess stereogenic centers, the determination of enantiomeric purity becomes critical. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), is the method of choice for separating enantiomers. chromatographytoday.comresearchgate.netchromatographyonline.com

SFC is often considered a greener and faster alternative to HPLC for chiral separations. nih.gov It uses supercritical CO₂ as the main mobile phase, often with a co-solvent such as methanol or ethanol. chromatographyonline.com A variety of chiral stationary phases (CSPs) are available, and screening different CSPs and mobile phase compositions is necessary to find the optimal conditions for a given separation. chromatographytoday.comnih.gov The choice of CSP would depend on the specific structural features of the chiral analyte.

Comparison of Chiral HPLC and SFC for Enantiomeric Purity

| Feature | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (e.g., hexane, ethanol) | Supercritical CO₂ |

| Analysis Time | Generally longer | Often faster nih.gov |

| Solvent Consumption | Higher | Lower, more environmentally friendly nih.gov |

| Resolution | High resolution achievable | High resolution achievable |

| Applicability | Broad range of compounds | Excellent for many small molecules |

Hyphenated Techniques for Metabolite Profiling and Identification in Research Settings (e.g., LC-NMR, GCxGC-MS)

For in-depth metabolite profiling and unambiguous structure elucidation, advanced hyphenated techniques are invaluable.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) combines the separation power of HPLC with the definitive structural information provided by NMR spectroscopy. nih.govmdpi.com While less sensitive than MS, NMR provides detailed structural insights, including the connectivity of atoms, which is crucial for identifying unknown metabolites. mdpi.com For the analysis of metabolites of this compound, fractions could be collected after LC separation and analyzed by NMR, or online LC-NMR could be used for more abundant metabolites. purdue.eduacs.org